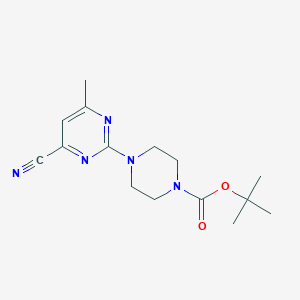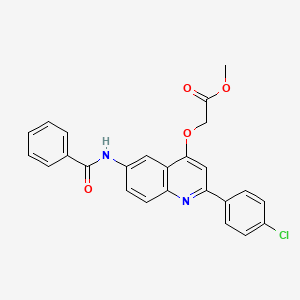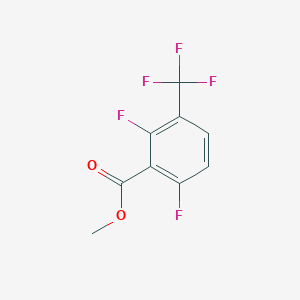
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate” is a fluorinated aromatic ester . It has a CAS Number of 2089258-73-9 and a molecular weight of 240.13 . The IUPAC name for this compound is “methyl 2,6-difluoro-3-(trifluoromethyl)benzoate” and its InChI Code is 1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 .
Molecular Structure Analysis
The molecular formula of this compound is C9H5F5O2 . The structure consists of a benzoate group with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position .Physical And Chemical Properties Analysis
“Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate” is a clear, colourless liquid . It has a predicted boiling point of 229.4±40.0 °C and a predicted density of 1.418±0.06 g/cm3 .Applications De Recherche Scientifique
Carborane Reagents in Synthetic Chemistry : Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate has been used in research exploring the use of carborane reagents as alternatives to triflate-based electrophilic reagents. These studies highlight the increased electrophilicity and the reduced nucleophilic chemistry of carborane anions, leading to more effective reactions with weakly basic substrates (Reed, 2010).
Trifluoromethylation of Aromatic Compounds : Methyltrioxorhenium, in conjunction with hypervalent iodine reagents, has been used for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. The study demonstrates the formation of various products in high yields, indicating the compound's utility in introducing trifluoromethyl groups to aromatic structures (Mejía & Togni, 2012).
Applications in Benzylation Reactions : Research involving 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt related to Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate, has shown its effectiveness in converting alcohols to benzyl ethers. This finding is significant for the synthesis of benzylated organic compounds (Poon & Dudley, 2006).
Novel Friedel–Crafts Acylation of Aromatics : Methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to form benzophenone derivatives. This reaction showcases a novel approach to benzoylation under superacidic conditions, highlighting the versatility of methyl benzoates in synthetic chemistry (Hwang, Prakash, & Olah, 2000).
Metallation and Synthesis of Fluoroanilines : The compound has been used in the synthesis of 4-methoxycarbonyl derivatives via metallation of difluoroanilines. The fluorine atoms play a crucial role in directing the regiocontrol of the metallation process (Thornton & Jarman, 1990).
Development as a Trifluoromethoxylation Reagent : Trifluoromethyl benzoate has been developed as a new trifluoromethoxylation reagent, showing its effectiveness in various reactions. This reagent has been crucial in forming trifluoromethoxylated compounds, which are significant in pharmaceuticals and agrochemicals (Zhou, Ni, Zeng, & Hu, 2018).
Study of Interaction with Sulfur Tetrafluoride : Research on the interaction of various methyl benzoate derivatives with sulfur tetrafluoride highlights the potential of these compounds in synthesizing fluorine-containing analogues, contributing to the field of fluorine chemistry (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Hydrolysis and Saponification Studies : Studies on the hydrolysis and saponification of methyl benzoates, including trifluoromethyl derivatives, provide insights into green, solvent-free procedures for modifying benzoate esters (Alemán, Boix, & Poliakoff, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCXQPUGBOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

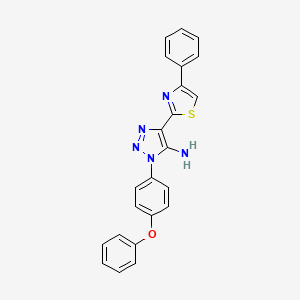
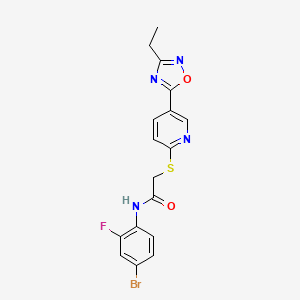
![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)
![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
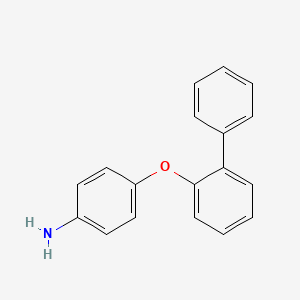
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)
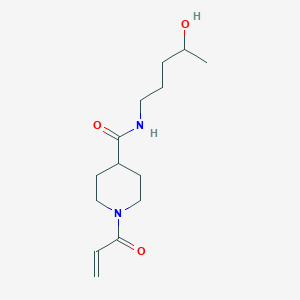
![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
